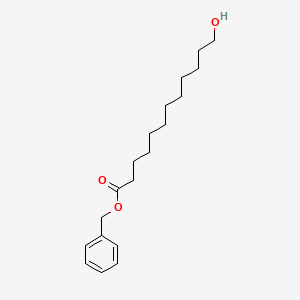
BENZYL 12-HYDROXYDODECANOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZYL 12-HYDROXYDODECANOATE, also known as this compound, is an organic compound with the molecular formula C19H30O3. This compound is a derivative of dodecanoic acid (lauric acid) and is characterized by the presence of a hydroxyl group and a phenylmethyl ester group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 12-hydroxy-, phenylmethyl ester typically involves the esterification of 12-hydroxydodecanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of dodecanoic acid, 12-hydroxy-, phenylmethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
BENZYL 12-HYDROXYDODECANOATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the phenylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 12-ketododecanoic acid or 12-carboxydodecanoic acid.
Reduction: Formation of 12-hydroxydodecanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
BENZYL 12-HYDROXYDODECANOATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of dodecanoic acid, 12-hydroxy-, phenylmethyl ester involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active compounds. These interactions can modulate biological processes such as enzyme activity, cell membrane integrity, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanoic acid, phenylmethyl ester: Lacks the hydroxyl group present in dodecanoic acid, 12-hydroxy-, phenylmethyl ester.
Dodecanoic acid, methyl ester: Has a methyl ester group instead of a phenylmethyl ester group.
Dodecanoic acid, 12-hydroxy-, methyl ester: Contains a methyl ester group and a hydroxyl group but lacks the phenylmethyl group.
Uniqueness
BENZYL 12-HYDROXYDODECANOATE is unique due to the presence of both a hydroxyl group and a phenylmethyl ester group. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in chemical reactions. These properties make it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
99837-97-5 |
|---|---|
Formule moléculaire |
C19H30O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
benzyl 12-hydroxydodecanoate |
InChI |
InChI=1S/C19H30O3/c20-16-12-7-5-3-1-2-4-6-11-15-19(21)22-17-18-13-9-8-10-14-18/h8-10,13-14,20H,1-7,11-12,15-17H2 |
Clé InChI |
NQOJORCGROAJNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















